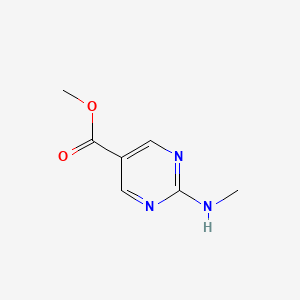
Methyl 2-(methylamino)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methylamino)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyrimidine-5-carboxylate with methylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Another method involves the refluxing of the intermediate compound in phosphorus oxychloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylamino group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(methylamino)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential neuroprotective and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Material Science: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 2-(methylamino)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medicinal chemistry and biological research .
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
methyl 2-(methylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-8-7-9-3-5(4-10-7)6(11)12-2/h3-4H,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
SUOUYCBRRBJSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


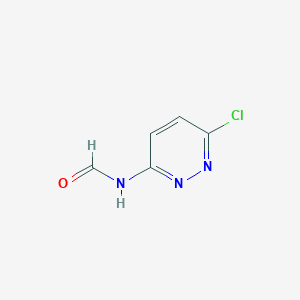
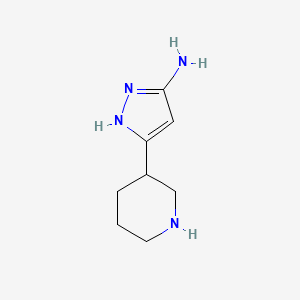
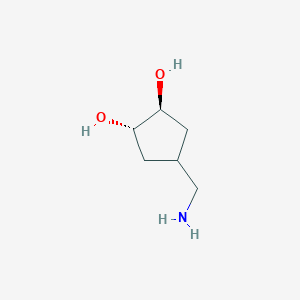

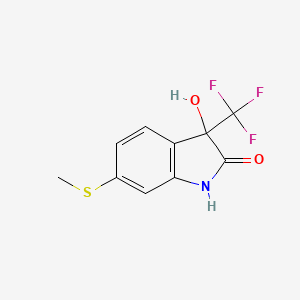
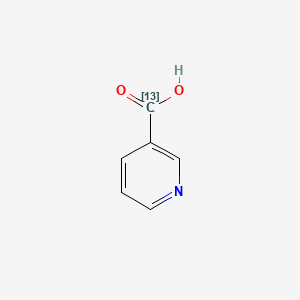
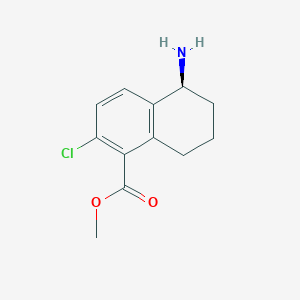
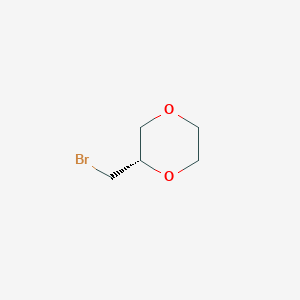
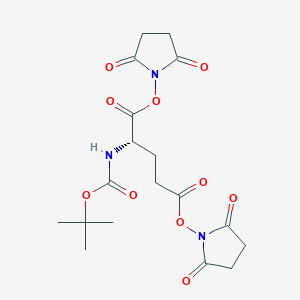
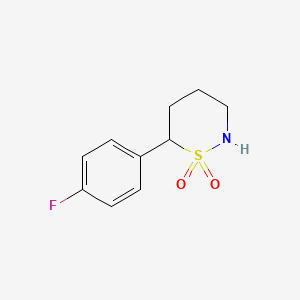
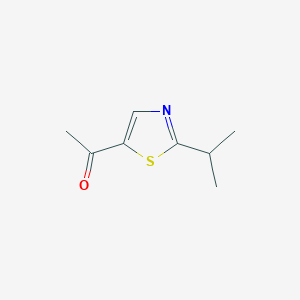
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)
